molecular formula C17H15ClF3N3O2 B2883515 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide CAS No. 2062067-36-9

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide

Cat. No.: B2883515
CAS No.: 2062067-36-9
M. Wt: 385.77
InChI Key: IHVXFCXLIORVDW-UHFFFAOYSA-N
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Description

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide, also known as Fluopyram, is a broad-spectrum fungicide used as a foliar application and as a seed treatment to control various diseases . It also has nematicide activity .


Synthesis Analysis

The synthesis of Fluopyram involves several steps. The starting material, 2,3-dichloro-5-(trifluoromethyl) pyridine, is condensed with ethyl-2-cyanoacetate, followed by decarboxylation, reduction, and deprotection reaction to obtain the key intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride . This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride to synthesize Fluopyram .


Molecular Structure Analysis

The molecular formula of Fluopyram is C₁₆H₁₁ClF₆N₂O . The structure of Fluopyram has been confirmed by ESI-MS, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fluopyram include condensation, decarboxylation, reduction, deprotection, and amidation . The reaction conditions are mild, and the method is simple in operation .


Physical And Chemical Properties Analysis

Fluopyram is relatively insoluble in water (15 mg/L), stable to hydrolysis, of low volatility (1.2 × 10-6 Pa at 20 °C), has a log P OW of 3.3 and is soluble (> 250 g/L) in methanol, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide .

Scientific Research Applications

Antiallergic Agents

A series of compounds including N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized in the pursuit of novel antiallergic compounds. These compounds showed significant antiallergic potency, highlighting the potential of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide derivatives in the treatment of allergies (Menciu et al., 1999).

Fluorescent Probes for Mercury Ion

In the field of chemical sensing, derivatives of the compound were utilized to develop efficient fluorescent probes for detecting mercury ions. This application is significant in environmental monitoring and safety testing (Shao et al., 2011).

Synthesis of Pyridine Derivatives

The compound has been utilized in the synthesis of various pyridine derivatives. These derivatives have potential applications in diverse fields including pharmaceuticals, agrochemicals, and material sciences (Ando et al., 2006).

Polymerization Initiators

N-chloro derivatives of similar compounds have been used as initiators for metal-catalyzed living radical polymerization of methacrylates. This indicates its potential application in polymer science and materials engineering (Percec & Grigoras, 2005).

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, has been used to synthesize a wide range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This highlights the utility of similar compounds in creating diverse heterocyclic structures (Honey et al., 2012).

Coordination Chemistry

The compound's derivatives have been used in coordination chemistry, particularly in the study of palladium(II) coordination. This research contributes to the understanding of molecular interactions and compound stability in various chemical environments (Tognon et al., 2015).

Antibiotic Agent Studies

Related compounds have been studied for their interactions with various pyridyl bases in the context of antibiotic agents. This research is essential for the development of new pharmaceutical compounds and treatments (Vangala et al., 2013).

Properties

IUPAC Name

2-acetamido-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c1-10(25)24-14-5-3-2-4-12(14)16(26)22-7-6-15-13(18)8-11(9-23-15)17(19,20)21/h2-5,8-9H,6-7H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVXFCXLIORVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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